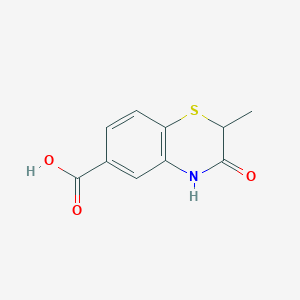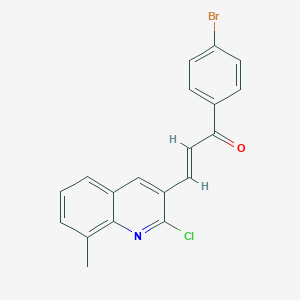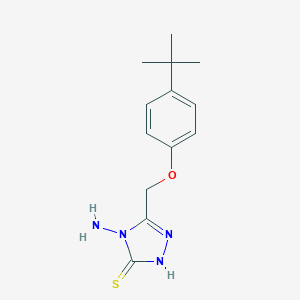![molecular formula C22H26N4O2S B476174 N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 723298-31-5](/img/structure/B476174.png)
N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide: is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the triazole ring reacts with a phenyl halide in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with the triazole ring under mild conditions.
Final Coupling: The final step involves coupling the intermediate with 2,6-dimethylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles; often in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: The compound is studied for its use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Materials Science: It is investigated for its potential in creating advanced materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves:
Molecular Targets: The compound targets specific enzymes or receptors, inhibiting their activity and disrupting essential biological processes.
Pathways Involved: It interferes with pathways such as DNA synthesis, protein synthesis, or cell signaling, leading to the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2,6-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Unlike similar compounds, it offers a broader range of applications and higher efficacy in certain contexts.
Propriétés
Numéro CAS |
723298-31-5 |
|---|---|
Formule moléculaire |
C22H26N4O2S |
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26N4O2S/c1-5-26-19(13-28-18-11-9-15(2)10-12-18)24-25-22(26)29-14-20(27)23-21-16(3)7-6-8-17(21)4/h6-12H,5,13-14H2,1-4H3,(H,23,27) |
Clé InChI |
WZPLMOQWOXNELE-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)COC3=CC=C(C=C3)C |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)COC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B476100.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B476160.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B476168.png)
![4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B476234.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B476235.png)
![Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B476329.png)
![(2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B476334.png)







